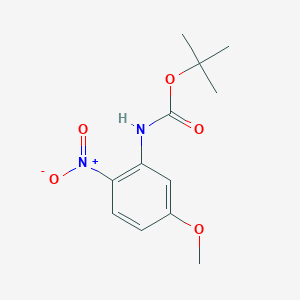

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

Descripción general

Descripción

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate: is an organic compound with the molecular formula C12H16N2O5 . It is a solid substance with a molecular weight of 268.27 g/mol . This compound is often used in various chemical synthesis processes and has applications in scientific research.

Métodos De Preparación

The synthesis of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate typically involves the reaction of 5-methoxy-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures . The product is then purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic compounds. It can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The carbamate group can be transformed into amines or other functionalities.

- Coupling Reactions : It can be used in coupling reactions with other aromatic compounds to form larger structures.

Table 1: Comparison of Reaction Pathways Involving tert-Butyl (5-methoxy-2-nitrophenyl)carbamate

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of the carbamate group with nucleophiles | Amines, thiols |

| Coupling | Formation of larger aromatic systems | Palladium catalysts, bases |

| Reduction | Conversion of nitro to amino groups | Hydrogen gas, palladium |

Medicinal Chemistry Applications

Potential Therapeutic Uses

Research indicates that this compound may exhibit biological activity, particularly as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzyme activity by binding to active or allosteric sites on enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of related carbamate derivatives. Compounds similar to this compound were synthesized and tested for their efficacy against inflammation using the carrageenan-induced rat paw edema model. Results showed that several derivatives exhibited significant anti-inflammatory activity compared to standard drugs like indomethacin .

Enzyme Interaction Studies

The interactions of this compound with biological targets are still under investigation. Notably, compounds with similar nitro groups have been studied for their inhibitory effects on key enzymes involved in metabolic pathways:

- PqsD Inhibition : Compounds based on a (2-nitrophenyl)methanol scaffold have shown promise as inhibitors of PqsD, an enzyme associated with virulence in certain bacterial infections .

Future Research Directions

Further studies are needed to elucidate the precise mechanisms by which this compound interacts with biological targets. Research could focus on:

- Structure-Activity Relationship Studies : Investigating how variations in the molecular structure affect biological activity.

- In Vivo Studies : Assessing the therapeutic potential and safety profile through animal models.

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-methoxy-2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate .

Comparación Con Compuestos Similares

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate can be compared with similar compounds such as:

tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: This compound has a similar structure but with a fluorine atom instead of a hydrogen atom at the 4-position.

tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate: This compound has an additional ethyl group attached to the nitrogen atom.

These similar compounds share some chemical properties but may exhibit different reactivity and applications due to the presence of different functional groups.

Actividad Biológica

tert-Butyl (5-methoxy-2-nitrophenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, which include a methoxy group and a nitro substituent. These functional groups are known to influence the biological activity of compounds, making them potential candidates for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 252.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the carbamate moiety can undergo hydrolysis, releasing biologically active intermediates.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor by binding to active sites and preventing substrate access. This mechanism is particularly relevant in the context of drugs targeting the angiotensin-converting enzyme (ACE), where inhibition can lead to lowered blood pressure and protection against organ damage .

- Receptor Modulation : The methoxy group enhances the lipophilicity of the compound, allowing it to cross biological membranes and interact with receptors involved in various signaling pathways. This interaction can modulate cellular responses, potentially leading to therapeutic effects in conditions such as hypertension and inflammation.

Antimicrobial Activity

Nitro-substituted compounds are well-documented for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties. The presence of both methoxy and nitro groups may enhance its ability to induce apoptosis in cancer cells or inhibit tumor growth by disrupting cellular signaling pathways.

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with this compound:

- Study on Enzyme Inhibition :

-

Antimicrobial Efficacy :

- In vitro tests showed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness compared to standard antimicrobial agents.

- Anticancer Activity :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

tert-butyl N-(5-methoxy-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-7-8(18-4)5-6-10(9)14(16)17/h5-7H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYXAKCOMRSREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436712 | |

| Record name | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185428-55-1 | |

| Record name | tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.